2-Bromphenol

Übersicht

Beschreibung

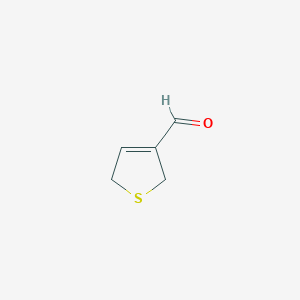

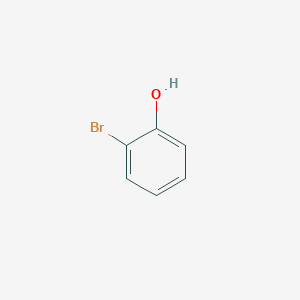

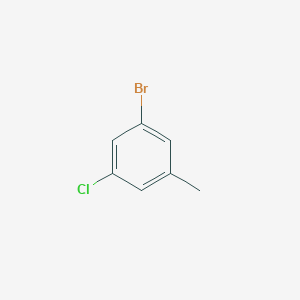

2-Bromphenol: ist eine organische Verbindung, die zur Klasse der Bromphenole gehört. Sie besteht aus einer Hydroxylgruppe und einem Bromatom, die an einen Benzolring gebunden sind. Insbesondere ist das Bromatom in ortho-Stellung (benachbart) zur Hydroxylgruppe am Benzolring angeordnet. Diese Verbindung ist bekannt für ihren charakteristischen Geruch und wird in verschiedenen chemischen Anwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen:

Bromierung von Phenol: Eine gängige Methode beinhaltet die Bromierung von Phenol. Phenol wird mit konzentrierter Schwefelsäure vermischt und erhitzt. Nach dem Abkühlen wird das Gemisch mit Natriumhydroxid alkalisch gemacht und Brom wird zugegeben.

Decarboxylierung von 2-Brom-3-Hydroxybenzoesäure: Eine weitere Methode beinhaltet die Decarboxylierung von 2-Brom-3-Hydroxybenzoesäure.

Diazotierung von 2-Bromanilin: Diese Methode beinhaltet die Diazotierung von 2-Bromanilin, gefolgt von Hydrolyse.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden umfassen oft die Bromierung von Phenol bei hohen Temperaturen in Gegenwart eines sauren Katalysators, um höhere Ausbeuten an this compound zu erzielen .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: o-Bromophenol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Enzyme Inhibition Studies: It is used in studies related to enzyme inhibition and interaction with biological molecules.

Industry:

Flame Retardants: o-Bromophenol is used in the production of brominated flame retardants.

Dyes and Pigments: It serves as an intermediate in the production of dyes and pigments.

Wirkmechanismus

Target of Action

2-Bromophenol, also known as o-Bromophenol, is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . It is a brominated derivative of phenol . The primary target of 2-Bromophenol is Thymidylate synthase, an enzyme found in Escherichia coli .

Mode of Action

As a brominated derivative of phenol, it is likely to interact with its target, thymidylate synthase, through a process of electrophilic halogenation . This interaction may result in changes to the enzyme’s function, potentially affecting DNA synthesis and repair processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromophenol. For instance, it has been used to study the photodegradation of 2-Bromophenol using UV-Vis spectroscopy and HPLC . This suggests that exposure to light could potentially affect the stability and efficacy of 2-Bromophenol.

Biochemische Analyse

Cellular Effects

It is known that bromophenols, including 2-Bromophenol, are present in human blood and breast milk, suggesting that they may have some influence on cellular function

Molecular Mechanism

The molecular mechanism of action of 2-Bromophenol is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-Bromophenol are not well-defined. While it is known that bromophenols are produced by electrophilic halogenation of phenol with bromine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of Phenol: One common method involves the bromination of phenol. Phenol is mixed with concentrated sulfuric acid and heated. After cooling, the mixture is made alkaline with sodium hydroxide, and bromine is added.

Decarboxylation of 2-Bromo-3-Hydroxybenzoic Acid: Another method involves the decarboxylation of 2-bromo-3-hydroxybenzoic acid.

Diazotization of o-Bromoaniline: This method involves the diazotization of o-bromoaniline followed by hydrolysis.

Industrial Production Methods: Industrial production methods often involve the bromination of phenol at high temperatures in the presence of an acidic catalyst to achieve higher yields of o-bromophenol .

Analyse Chemischer Reaktionen

Reaktionstypen:

Elektrophile Substitution: 2-Bromphenol unterliegt aufgrund des Vorhandenseins der elektronenspendenden Hydroxylgruppe und des elektronenziehenden Bromatoms elektrophilen Substitutionsreaktionen.

Oxidation und Reduktion: Es kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese im Vergleich zu Substitutionsreaktionen seltener sind.

Gängige Reagenzien und Bedingungen:

Brom: Wird bei der Bromierung von Phenol zur Herstellung von this compound verwendet.

Schwefelsäure: Wirkt als Katalysator im Bromierungsprozess.

Natriumhydroxid: Wird verwendet, um das Reaktionsgemisch während der Herstellung alkalisch zu machen.

Hauptprodukte:

2,4-Dibromphenol: Entsteht, wenn im Reaktionsverlauf überschüssiges Brom verwendet wird.

Phenolderivate: Verschiedene Phenolderivate können je nach den Reaktionsbedingungen gebildet werden.

Wissenschaftliche Forschungsanwendungen

Chemie:

Synthese komplexer Moleküle: this compound wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie und Medizin:

Enzyminhibitionstudien: Es wird in Studien verwendet, die sich mit Enzyminhibition und Wechselwirkungen mit biologischen Molekülen befassen.

Industrie:

Flammschutzmittel: this compound wird bei der Herstellung bromierter Flammschutzmittel verwendet.

Farbstoffe und Pigmente: Es dient als Zwischenprodukt bei der Herstellung von Farbstoffen und Pigmenten.

Wirkmechanismus

Molekulare Ziele und Pfade: this compound übt seine Wirkungen durch Wechselwirkungen mit verschiedenen molekularen Zielen aus, darunter Enzyme wie Thymidylat-Synthase. Es kann die Enzymaktivität hemmen, indem es an das aktive Zentrum bindet und so Stoffwechselwege beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

3-Bromphenol: Ähnliche Struktur, aber mit dem Bromatom in meta-Stellung.

4-Bromphenol: Bromatom in para-Stellung.

Eindeutigkeit: 2-Bromphenol ist aufgrund seiner spezifischen Positionierung des Bromatoms einzigartig, was seine Reaktivität und Anwendungen beeinflusst. Die ortho-Stellung ermöglicht spezifische Wechselwirkungen und Reaktionen, die sich von seinen meta- und para-Gegenstücken unterscheiden .

Eigenschaften

IUPAC Name |

2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADKRMSMGWJZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052641 | |

| Record name | 2-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid | |

| Record name | o-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.5 °C | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

107.6 °F (42 °C) closed cup | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in chloroform; soluble in ethanol, ether, alkali | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4924 g/cu cm at 20 °C | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | o-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow to red oily liquid | |

CAS No. |

95-56-7, 32762-51-9 | |

| Record name | 2-Bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0UB206YF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.6 °C | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental fate of 2-bromophenol?

A1: 2-bromophenol can be degraded by microorganisms under anaerobic conditions. Studies have shown successful degradation under iron-reducing, sulfidogenic, and methanogenic conditions. [] In these environments, reductive dehalogenation is the initial step, converting 2-bromophenol to phenol, which is then further metabolized. []

Q2: Does the presence of other halogens influence the degradation of 2-bromophenol?

A2: Research suggests that the presence of bromine can influence the degradation of chlorinated compounds. For instance, in a mixture of 2-chlorophenol and 2-bromophenol, the yield of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) increases. [] This is attributed to bromine atoms acting as better leaving groups than chlorine atoms, thereby increasing the concentration of chlorine atoms available for PCDD/Fs formation. []

Q3: Are there any concerns regarding 2-bromophenol as a marine pollutant?

A3: Yes, 2-bromophenol has been identified as a key off-flavor compound in seafood. [] This off-flavor arises from the accumulation of bromophenols, including 2-bromophenol, in marine organisms like fish and crustaceans. [, ] The bromophenol levels in these organisms can be influenced by their diet, particularly the consumption of certain algae species. []

Q4: What strategies are being explored for the removal of bromophenols, including 2-bromophenol, from water?

A4: Researchers are investigating the use of activated carbon derived from various sources, like hazelnut shells, for the adsorption and removal of bromophenols from aqueous solutions. [] These materials show promising adsorption capacities for 2-bromophenol and other bromophenols, making them potential candidates for water treatment applications. []

Q5: Can microorganisms utilize 2-bromophenol as an energy source?

A5: Yes, certain microorganisms can utilize 2-bromophenol as an electron acceptor for anaerobic respiration, a process known as halo-respiration. [] One example is the bacterium Anaeromyxobacter dehalogenans, which can grow by coupling the oxidation of electron donors like acetate to the reductive dehalogenation of 2-bromophenol. []

Q6: What types of enzymes are involved in the microbial dehalogenation of 2-bromophenol?

A6: Research indicates that reductive dehalogenase (RDH) enzymes play a crucial role in the microbial dehalogenation of 2-bromophenol. [] Studies on a 2-bromophenol-degrading microbial consortium enriched from estuarine sediment have identified several RDH-like gene motifs. [] These findings suggest the involvement of diverse RDH enzymes in the breakdown of 2-bromophenol in microbial communities. []

Q7: What analytical techniques are used to identify and quantify 2-bromophenol in various matrices?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the analysis of 2-bromophenol and its metabolites. [, , , ] This technique allows for the separation and identification of different bromophenol isomers based on their mass-to-charge ratios. [, , , ] Additionally, capillary zone electrophoresis (CZE) has been used for the simultaneous determination of multiple bromophenols, including 2-bromophenol, in complex matrices like seafood. [] This method offers high resolution and rapid analysis compared to traditional liquid chromatography methods. []

Q8: What are some common chemical reactions involving 2-bromophenol?

A8: 2-Bromophenol serves as a versatile building block in organic synthesis. It readily undergoes various transformations, including:

- Oxidative bromination: 2-Bromophenol can be further brominated to produce 2,6-dibromophenol. This reaction often utilizes a liquid-liquid two-phase system for improved selectivity and yield. []

- Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction enables the formation of biaryl compounds from 2-bromophenol and arylboronic acids. This reaction is particularly useful in the synthesis of natural products and pharmaceuticals. []

- Carbonylation: Palladium-catalyzed carbonylation reactions using 2-bromophenol and epoxides offer a regioselective route to 2,3-dihydrobenzodioxepinones. []

- Heteroannulation: Palladium and urea ligand-mediated heteroannulation reactions between 2-bromophenols and 1,3-dienes provide a convergent approach to synthesize dihydrobenzofuran motifs. []

- Photolysis: Upon UV irradiation in aqueous solutions, 2-bromophenol undergoes photolysis, generating reactive intermediates like 2-oxocyclohexa-3,5-dienylidene, an α-ketocarbene. [] This process has implications for the environmental fate and degradation of 2-bromophenol in sunlit surface waters. [, ]

Q9: Are there any applications of 2-bromophenol in material science?

A9: 2-Bromophenol can be used as a precursor for the synthesis of ortho-silylaryl triflate precursors (oSATs). [] These compounds are valuable building blocks in aryne chemistry and have found applications in the development of novel materials. []

Q10: What is known about the toxicity of 2-bromophenol?

A10: Studies have shown that 2-bromophenol exhibits toxicity towards renal proximal tubules. [] Specifically, 2-bromophenol has been shown to decrease glutathione levels, inhibit mitochondrial respiration, and increase plasma membrane permeability in rabbit renal proximal tubules. [] These findings suggest that 2-bromophenol can disrupt cellular function and potentially contribute to kidney damage. []

Q11: Is there any evidence of 2-bromophenol being absorbed through the skin?

A11: Yes, research has shown that 2-bromophenol can permeate human skin. [] This raises concerns about potential health risks associated with dermal exposure to 2-bromophenol, particularly in settings like swimming pools where brominated disinfection byproducts can form. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)

![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)